2-[(Naphthalen-2-YL)amino]-N'-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide
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Overview
Description
2-[(Naphthalen-2-YL)amino]-N’-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a naphthalene ring, an amino group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-2-YL)amino]-N’-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide typically involves the reaction of naphthalen-2-amine with an appropriate acyl hydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-2-YL)amino]-N’-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazide moiety.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with careful control of temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthalen-2-yl oxides, while reduction can produce naphthalen-2-yl hydrazines. Substitution reactions result in derivatives with different functional groups attached to the naphthalene ring or the hydrazide moiety.
Scientific Research Applications
2-[(Naphthalen-2-YL)amino]-N’-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-2-YL)amino]-N’-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-amine: A related compound with a simpler structure, used in similar applications.
2-Amino-2-(naphthalen-1-yl)acetic acid: Another naphthalene derivative with different functional groups, used in organic synthesis and research.
Uniqueness
2-[(Naphthalen-2-YL)amino]-N’-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is unique due to its combination of a naphthalene ring, an amino group, and a hydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H19N3O |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(naphthalen-2-ylamino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C21H19N3O/c25-21(24-23-14-6-9-17-7-2-1-3-8-17)16-22-20-13-12-18-10-4-5-11-19(18)15-20/h1-15,22H,16H2,(H,24,25)/b9-6+,23-14+ |
InChI Key |
KVNAGOMYRCELQU-SKRBABGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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